molecular formula C10H15NO2S B3051862 [R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol CAS No. 36624-58-5

[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol

Cat. No.: B3051862
CAS No.: 36624-58-5
M. Wt: 213.3 g/mol
InChI Key: IULJJGJXIGQINK-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol is a chiral compound with significant applications in various fields. It is known for its role as a resolving agent for certain acids and its potential in pharmaceutical synthesis. The compound’s unique structure, featuring an amino group and a methylthio-substituted phenyl ring, contributes to its versatility in chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of threo-dimethylamino-1-[4-(methylthio)phenyl]propane-1,3-diol as a starting material. This compound can be synthesized through a straightforward reaction involving important precursors of thiamphenicol .

Industrial Production Methods

On an industrial scale, the production of this compound involves the resolution of racemic mixtures. The enantiomers of the compound are separated using specific resolving agents, such as the enantiomers of threo-dimethylamino-1-[4-(methylthio)phenyl]propane-1,3-diol . This process is efficient and allows for the recovery and reuse of the resolving agents without loss of chiral integrity.

Chemical Reactions Analysis

Types of Reactions

[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino and methylthio groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like isopropyl ether .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism by which [R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol exerts its effects involves its interaction with specific molecular targets. The compound’s chiral centers allow it to selectively interact with enantiomers of other compounds, facilitating their separation. The molecular pathways involved include the formation of diastereomeric salts, which can be separated based on their different solubilities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol is unique due to its specific methylthio substitution, which enhances its resolving capabilities and makes it particularly effective for certain acids. Its low cost, non-toxicity, and ease of recovery and reuse further distinguish it from similar compounds .

Properties

IUPAC Name

(1R,2R)-2-amino-1-(4-methylsulfanylphenyl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-14-8-4-2-7(3-5-8)10(13)9(11)6-12/h2-5,9-10,12-13H,6,11H2,1H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULJJGJXIGQINK-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(C(CO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)[C@H]([C@@H](CO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190096
Record name (R*,R*)-(1)-2-Amino-1-(p-(methylthio)phenyl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23150-35-8, 36624-58-5
Record name (1R,2R)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23150-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R*,R*)-(1)-2-Amino-1-(p-(methylthio)phenyl)propane-1,3-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036624585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R*,R*)-(1)-2-Amino-1-(p-(methylthio)phenyl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [R(R*,R*)]-2-amino-1-[p-(methylthio)phenyl]propane-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.312
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [R*,R*]-(±)-2-amino-1-[p-(methylthio)phenyl]propane-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.289
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol
Reactant of Route 2
Reactant of Route 2
[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol
Reactant of Route 3
Reactant of Route 3
[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol
Reactant of Route 4
[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol
Reactant of Route 5
[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol
Reactant of Route 6
Reactant of Route 6
[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.